molecular formula C24H29N3O3 B12041705 4-hydroxy-1-nonyl-2-oxo-N-(pyridin-3-yl)-1,2-dihydroquinoline-3-carboxamide

4-hydroxy-1-nonyl-2-oxo-N-(pyridin-3-yl)-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B12041705
M. Wt: 407.5 g/mol
InChI Key: UALMZGQIRKQRDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-1-nonyl-2-oxo-N-(pyridin-3-yl)-1,2-dihydroquinoline-3-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1-nonyl-2-oxo-N-(pyridin-3-yl)-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline reacts with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Nonyl Group: The nonyl group can be introduced via Friedel-Crafts alkylation using nonyl chloride and a Lewis acid catalyst.

    Amidation: The final step involves the formation of the carboxamide group by reacting the quinoline derivative with pyridine-3-amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The nonyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various alkyl or aryl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Quinoline derivatives are used as ligands in catalytic reactions.

    Material Science: Used in the synthesis of organic semiconductors.

Biology

    Antimicrobial Agents: Exhibits activity against a range of bacterial and fungal pathogens.

    Anticancer Agents: Potential use in cancer therapy due to its ability to inhibit cell proliferation.

Medicine

    Therapeutic Agents: Development of drugs for treating infectious diseases, cancer, and inflammatory conditions.

Industry

    Dyes and Pigments: Used in the production of dyes and pigments due to their chromophoric properties.

Mechanism of Action

The mechanism of action of 4-hydroxy-1-nonyl-2-oxo-N-(pyridin-3-yl)-1,2-dihydroquinoline-3-carboxamide involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The compound may inhibit enzyme activity, block receptor binding, or interfere with DNA replication, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug.

    Quinacrine: Used as an antiprotozoal agent.

Uniqueness

4-hydroxy-1-nonyl-2-oxo-N-(pyridin-3-yl)-1,2-dihydroquinoline-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other quinoline derivatives.

Properties

Molecular Formula

C24H29N3O3

Molecular Weight

407.5 g/mol

IUPAC Name

4-hydroxy-1-nonyl-2-oxo-N-pyridin-3-ylquinoline-3-carboxamide

InChI

InChI=1S/C24H29N3O3/c1-2-3-4-5-6-7-10-16-27-20-14-9-8-13-19(20)22(28)21(24(27)30)23(29)26-18-12-11-15-25-17-18/h8-9,11-15,17,28H,2-7,10,16H2,1H3,(H,26,29)

InChI Key

UALMZGQIRKQRDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CN=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.